molecular formula C23H17Cl2FN2S B2426820 1-benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole CAS No. 1207026-60-5

1-benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Cat. No.: B2426820
CAS No.: 1207026-60-5
M. Wt: 443.36
InChI Key: UTBSGGJMSSMIRS-UHFFFAOYSA-N
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Description

1-benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a useful research compound. Its molecular formula is C23H17Cl2FN2S and its molecular weight is 443.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure Analysis

The synthesis of imidazole derivatives, including compounds similar to 1-Benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole, involves complex chemical reactions that yield compounds with potential pharmacological applications. For instance, the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative have been described. These compounds were characterized using NMR, mass spectra, elemental analyses, and X-ray crystal structure analyses, indicating precise structural formation and potential for further chemical manipulation (Banu et al., 2014).

Antibacterial and Cytotoxic Studies

Research on imidazole derivatives has also extended into evaluating their antibacterial and cytotoxic potentials. For example, p-benzyl-substituted NHC–silver(I) acetate compounds derived from imidazole have been synthesized and tested for antibacterial activity against Escherichia coli and Staphylococcus aureus. Additionally, these compounds demonstrated cytotoxic activity against breast cancer cell line MCF-7 and renal cancer cell-line Caki-1, suggesting their application in developing new anticancer therapies (Streciwilk et al., 2014).

Non-Linear Optical (NLO) Material Applications

The exploration of imidazole derivatives for non-linear optical (NLO) applications is another area of interest. Compounds such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole have been synthesized and characterized, demonstrating significant NLO responses. These findings suggest the potential use of such compounds in developing NLO devices, which are crucial for various applications in photonics and telecommunications (Manikandan et al., 2019).

Antiviral Activity

Additionally, benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and tested for their inhibitory effects on the replication of ortho- and paramyxoviruses. These compounds showed specificity in inhibiting certain viruses, indicating their potential as lead compounds for developing new antiviral drugs (Golankiewicz et al., 1995).

Proton-Conducting Materials

Imidazole derivatives have also been investigated for their application in proton-conducting materials. For instance, fluorocopolymers grafted by imidazole functions have been synthesized and used in blend membranes with sulfonated PEEK (s-PEEK) for potential applications in proton exchange membrane fuel cells (PEMFCs). These studies aim to improve the performance of PEMFCs at low relative humidity, showcasing the versatility of imidazole derivatives in energy-related applications (Campagne et al., 2013).

Properties

IUPAC Name

1-benzyl-5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2S/c24-20-11-8-18(12-21(20)25)22-13-27-23(28(22)14-16-4-2-1-3-5-16)29-15-17-6-9-19(26)10-7-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBSGGJMSSMIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.